1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one
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Overview
Description
1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo-benzothiazine core, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiazine Moiety: This step may involve the use of sulfur-containing reagents and specific catalysts to form the benzothiazine ring.
Attachment of the 3-Methylphenyl Group: This can be done through substitution reactions using suitable aryl halides and coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazine
- 1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzoxazine
Uniqueness
1-(3-Methylphenyl)-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is unique due to the presence of the benzothiazine ring, which imparts specific chemical and biological properties. Compared to its analogs, it might exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
134616-48-1 |
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Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C17H14N2OS/c1-11-5-4-6-12(9-11)19-16(20)10-15-17(19)18-13-7-2-3-8-14(13)21-15/h2-9,15H,10H2,1H3 |
InChI Key |
CTHXUESJPIKNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC3C2=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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